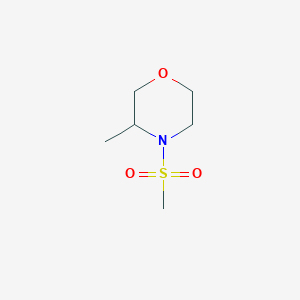![molecular formula C19H17N3O4S2 B2736838 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 893972-53-7](/img/structure/B2736838.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a dihydrobenzo[b][1,4]dioxine ring . These types of structures are often found in biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The imidazo[2,1-b]thiazole ring is a fused ring system that includes nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The imidazo[2,1-b]thiazole ring, for example, might undergo reactions typical of other heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group might influence its solubility in water .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the structural features of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been explored for their synthesis and biological activity, particularly for their antibacterial and enzyme inhibitory properties. For instance, the synthesis and antibacterial activity of sulfonamide derivatives, including structures related to the compound , have demonstrated significant effectiveness against various bacterial strains comparable to known antibiotics such as sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Additionally, certain sulfonamide derivatives have shown to be effective inhibitors of lactoperoxidase (LPO), an enzyme with natural antibacterial properties, highlighting their potential in therapeutic applications (Köksal et al., 2017).
Antimicrobial and Enzyme Inhibition Studies
The research into sulfonamide compounds has also extended into antimicrobial and enzyme inhibition domains. For example, novel sulfonamides have been developed for their anti-tuberculosis activity, showcasing the therapeutic potential against Mycobacterium tuberculosis (Jagannath & Krishnamurthy, 2021). Other studies have focused on the design, synthesis, and biological evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus, indicating moderate to good activity against various enzymes and bacteria, thus contributing to the understanding of their therapeutic utility (Irshad et al., 2019).
Theoretical Investigations and Molecular Docking Studies
Further explorations into the applications of sulfonamides include theoretical investigations and molecular docking studies to assess their potential as antimalarial agents and their interaction with COVID-19 related targets. These studies provide insights into the molecular mechanisms and the potential therapeutic applications of sulfonamides against a range of diseases (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-28(24,15-4-5-17-18(11-15)26-8-7-25-17)21-14-3-1-2-13(10-14)16-12-22-6-9-27-19(22)20-16/h1-5,10-12,21H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWDGUUDCVSCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)






![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
